molecular formula C21H16Cl2N4O2S B11325106 N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide

Cat. No.: B11325106
M. Wt: 459.3 g/mol
InChI Key: PQJGJTWFXMOVPS-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorinated aromatic rings, a cyano group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrimidinone structure, followed by the introduction of the chlorinated aromatic rings and the cyano group. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-Chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide stands out due to its combination of chlorinated aromatic rings, a cyano group, and a dihydropyrimidinone moiety

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C21H16Cl2N4O2S/c1-11-16(23)4-3-5-17(11)25-19(28)12(2)30-21-26-18(15(10-24)20(29)27-21)13-6-8-14(22)9-7-13/h3-9,12H,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

PQJGJTWFXMOVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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